2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-21(2)28(25,26)12-6-4-11(5-7-12)17(24)20-18-15(16(19)23)13-8-9-22(3)10-14(13)27-18/h4-7H,8-10H2,1-3H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAISODTMVJORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares structural features of the target compound with five analogs derived from the evidence:
Key Research Findings and Implications
Sulfamoyl vs. Cyano/Carbonyl Groups: The dimethylsulfamoyl group in the target compound provides stronger hydrogen-bonding capacity compared to the cyano group in or the carbonyl in . This may enhance target affinity in sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .
Position 6 Substitution : Methyl (target) vs. isopropyl () or acetyl () influences steric effects. Isopropyl and acetyl groups may reduce membrane permeability due to increased bulk or polarity.
Chlorophenyl vs. Methoxyphenyl : Chlorine () increases lipophilicity and electron-withdrawing effects compared to methoxy (), which could impact both solubility and target engagement.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how do functional groups influence reaction efficiency?
The synthesis typically involves multi-step processes, including:
- Core formation : Construction of the thieno[2,3-c]pyridine ring via cyclization reactions.
- Functionalization : Introduction of the sulfamoylbenzamido group via amide coupling under conditions like EDCI/HOBt catalysis.
- Selectivity control : Use of protecting groups (e.g., Boc) to prevent undesired side reactions . Efficiency is influenced by steric hindrance from the dimethylsulfamoyl group and the reactivity of the pyridine core. Optimized conditions (e.g., solvent polarity, temperature) are critical for high yields (>70%) .
Q. What analytical techniques are prioritized for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thienopyridine core and sulfamoylbenzamido substitution .
- X-ray crystallography : Resolves conformational ambiguities, especially for the tetrahydrothienopyridine ring .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., incomplete coupling intermediates) .
Q. How are preliminary biological activities screened, and what are common target pathways?
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or FRET-based methods.
- Cellular models : Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. The sulfamoyl group and pyridine core suggest potential interactions with ATP-binding pockets or allosteric regulatory sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to test variables like catalyst loading, temperature, and solvent. Response surface methodology (RSM) identifies optimal conditions .
- Process intensification : Use flow chemistry to enhance heat/mass transfer, particularly for exothermic amide coupling steps . Computational tools (e.g., DFT calculations) predict transition states to minimize side reactions like hydrolysis of the sulfamoyl group .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain discrepancies in efficacy.
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that modulate in vivo responses .
- Dose-response recalibration : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous administration) .
Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?
- Molecular docking : Screen virtual libraries against target structures (e.g., PDB entries) to prioritize substituents with favorable binding energies.
- Molecular dynamics (MD) simulations : Evaluate conformational flexibility of the tetrahydrothienopyridine core under physiological conditions .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with activity trends .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Fragment-based design : Replace the dimethylsulfamoyl group with bioisosteres (e.g., sulfonamides, carbamates) to probe steric and electronic effects .
- Regiochemical variation : Synthesize analogs with alternative substitution patterns on the pyridine ring to map binding site interactions .
- Proteomic profiling : Use affinity chromatography-MS to identify off-target interactions driving toxicity .
Methodological Notes
- Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Safety protocols : Follow OSHA guidelines for handling sulfonamide derivatives, including fume hood use and PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
